molecular formula C18H21N3O4S B2529078 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865162-18-1

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2529078
CAS No.: 865162-18-1
M. Wt: 375.44
InChI Key: KHUGUBRPYLDLRV-HNENSFHCSA-N
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Description

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a specialized chemical compound designed for pharmaceutical and proteomics research applications. This molecule features a benzothiazole scaffold substituted with a 2-ethoxyethyl group at the N-3 position and a methyl group at the C-6 position, conjugated to a N-hydroxysuccinimide (NHS) ester moiety via an acetamide linker. The NHS ester group ( citation 1 ) serves as a highly reactive acylating agent that readily forms stable amide bonds with primary amine groups present in proteins, peptides, and other amine-containing biomolecules, making it particularly valuable for bioconjugation applications. The structural configuration includes a Z-isomer around the imine bond of the benzothiazol-2(3H)-ylidene system, which influences its stereochemical properties and biological interactions. Compounds within this benzothiazole class ( citation 4 ) have demonstrated significant research utility in developing targeted therapeutic agents and molecular probes. The 2-ethoxyethyl side chain enhances solubility properties in various solvent systems, while the methyl substitution at the 6-position contributes to electronic effects on the heterocyclic system. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex molecules and as a building block for chemical biology probes. Its mechanism involves covalent modification of biological nucleophiles, particularly lysine residues in proteins, enabling labeling, crosslinking, or functionalization of biomolecules for experimental purposes. Specific research applications include: development of enzyme inhibitors targeting various disease pathways, preparation of affinity chromatography matrices through immobilization techniques, design of fluorescent molecular probes leveraging the benzothiazole scaffold's properties, and investigation of structure-activity relationships in medicinal chemistry programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material following appropriate safety protocols, including the use of personal protective equipment and working in a well-ventilated environment, as the reactive NHS ester group requires proper handling to maintain stability and effectiveness.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-25-9-8-20-13-5-4-12(2)10-14(13)26-18(20)19-15(22)11-21-16(23)6-7-17(21)24/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUGUBRPYLDLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various cell lines and microorganisms.

  • Molecular Formula : C18H21N3O5S
  • Molecular Weight : 391.44 g/mol
  • CAS Number : 865161-96-2
  • IUPAC Name : 2-(2,5-dioxopyrrolidin-1-yl)-N-[6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2-ylidene]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Various synthetic routes have been explored, including the reaction of benzothiazole derivatives with amidation processes to introduce the dioxopyrrolidine moiety.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzothiazole and dioxopyrrolidine structures have been tested against various cancer cell lines.

Cell Line IC50 (µM) Activity Type
A5498.78 ± 3.62Antiproliferative
NCI-H3586.68 ± 15Antiproliferative

These results indicate a promising profile for the compound, particularly in two-dimensional assays where it demonstrated higher efficacy compared to three-dimensional cultures .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown notable antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against common pathogens:

Microorganism MIC (µM) Activity
Staphylococcus aureus6.12Significant antimicrobial
Escherichia coli25Moderate antimicrobial

The presence of specific functional groups within the compound enhances its binding affinity and activity against bacterial strains .

Case Studies and Research Findings

  • Antitumor Efficacy : A study focusing on benzothiazole derivatives indicated that those with dioxopyrrolidine modifications exhibited selective cytotoxicity towards tumorigenic cell lines while sparing normal cells. The most active derivatives showed IC50 values below 10 µM against various cancer types, suggesting a potential therapeutic application in cancer treatment .
  • Mechanism of Action : The mechanism underlying the biological activity of this compound is thought to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. It is hypothesized that the compound interacts with specific targets within cancer cells, leading to increased apoptosis rates and reduced proliferation .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of similar compounds has revealed that modifications on the benzothiazole ring significantly influence biological activity. Substituents such as nitro or chloro groups have been shown to enhance both antitumor and antimicrobial properties .

Scientific Research Applications

1. Anticancer Properties
Research has indicated that compounds similar to (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer activity. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of dioxopyrrolidine have shown promising results against several cancer cell lines in vitro .

2. Anti-inflammatory Effects
Compounds containing the dioxopyrrolidine moiety have been studied for their anti-inflammatory properties. In silico molecular docking studies suggest potential inhibition of enzymes like 5-lipoxygenase, which plays a critical role in inflammatory responses . This suggests that this compound might be effective in treating inflammatory diseases.

3. Antimicrobial Activity
There is emerging evidence that dioxopyrrolidine derivatives possess antimicrobial properties. Studies have shown that these compounds can be effective against various bacterial strains, indicating their potential as new antimicrobial agents . The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for enhanced efficacy.

Case Studies

  • Anticancer Research
    • A study evaluated the anticancer activity of related compounds on human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity .
  • Inflammation Models
    • In animal models of inflammation, compounds derived from dioxopyrrolidine were tested for their ability to reduce edema and inflammatory markers. The results demonstrated a significant reduction in paw swelling and histological signs of inflammation compared to control groups .
  • Antimicrobial Efficacy
    • A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results showed that certain derivatives exhibited strong antibacterial activity against Bacillus species, highlighting their potential use as antibacterial agents .

Comparison with Similar Compounds

Core Heterocycle Variations

The benzo[d]thiazole scaffold is central to this compound’s activity. Comparisons with structurally related heterocycles reveal distinct pharmacological profiles:

Compound Name Core Structure Key Substituents Reported Activity
Target Compound (Z-isomer) Benzo[d]thiazole 3-(2-ethoxyethyl), 6-methyl, dioxopyrrolidinyl Hypothetical kinase inhibition
(E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine Hydrazine-carbothioamide Anticancer (in vitro cytotoxicity)
4,3,1-Acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one Triazinone Oxadiazole-fused triazinone Antimicrobial activity

Key Insights :

  • Benzothiazole vs.
  • Z-Configuration Specificity: The (Z)-isomer’s spatial arrangement likely optimizes hydrogen bonding with target proteins, a feature absent in non-configurationally defined analogs .

Substituent-Driven Pharmacological Differences

Substituents on the benzothiazole ring significantly influence bioactivity:

Substituent Position Group in Target Compound Alternative Substituents (Analog Examples) Impact on Activity
Position 3 2-Ethoxyethyl Methyl, Benzyl, Hydroxyethyl - Ethoxyethyl enhances solubility but reduces metabolic stability vs. methyl .
- Hydroxyethyl may improve hydrogen bonding but increase polarity .
Position 6 Methyl Chloro, Nitro, Methoxy Methyl provides steric hindrance without electronic effects, whereas nitro groups enhance electrophilicity (potentially increasing reactivity but toxicity) .
Acetamide Linker Dioxopyrrolidinyl Succinimide, Tetrahydrofuran-2-one Dioxopyrrolidinyl’s cyclic amide may improve target selectivity over linear succinimide derivatives .

Limitations in Current Research

While cytotoxic studies dominate comparisons (e.g., benzodioxine derivatives in ), broader target profiling is lacking. For instance:

  • Isomer-Specific Data : Most studies neglect (E)-isomer comparisons, limiting mechanistic insights .

Q & A

Q. What safety protocols are advised for handling this compound?

  • Storage : -20°C under argon to prevent degradation .
  • PPE : Nitrile gloves, lab coat, and fume hood use .
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.